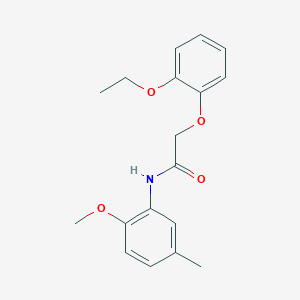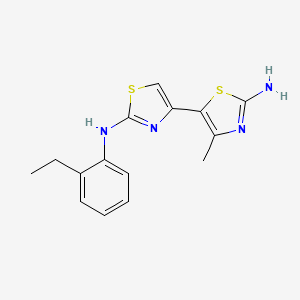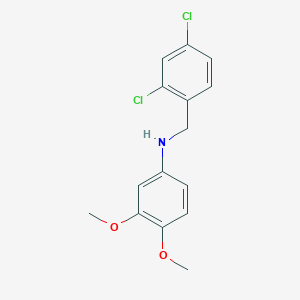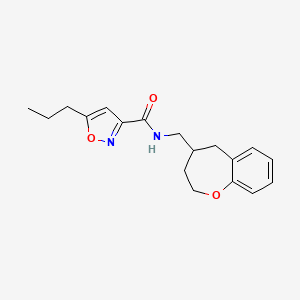![molecular formula C20H20ClNO4 B5632632 7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)
7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzoxazepine derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids. For instance, the practical synthesis of a structurally related CCR5 antagonist involved esterification, Claisen-type intramolecular reactions, and Suzuki−Miyaura cross-coupling, followed by hydrolysis and amidation, establishing a pathway that could be adapted for the target compound (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives, including the target compound, can be elucidated through crystallography and spectroscopic methods. Studies on related compounds reveal isomorphous structures but not strictly isostructural, indicating subtle variations in molecular conformations and intermolecular interactions such as hydrogen bonding and π-π interactions (Acosta et al., 2009).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures have shown a wide range of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Propiedades
IUPAC Name |
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-24-17-4-2-13-8-15(12-26-19(13)10-17)20(23)22-6-7-25-18-5-3-16(21)9-14(18)11-22/h2-5,9-10,15H,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYTUZUDQKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)N3CCOC4=C(C3)C=C(C=C4)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)
![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)
![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)



![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)
